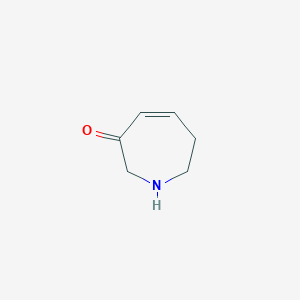

2,3,6,7-tetrahydro-1H-azepin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1,2,3,7-tetrahydroazepin-6-one |

InChI |

InChI=1S/C6H9NO/c8-6-3-1-2-4-7-5-6/h1,3,7H,2,4-5H2 |

InChI Key |

IKJDXEIWNBDSAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=O)C=C1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 2,3,6,7 Tetrahydro 1h Azepin 3 One

Identification of Key Disconnections within the 2,3,6,7-tetrahydro-1H-azepin-3-one Skeleton

The structure of this compound presents several logical points for disconnection. The primary bonds to consider for cleavage are the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the seven-membered ring.

Key retrosynthetic disconnections include:

C-N Bond Disconnection: This is a common and effective strategy. Disconnecting one of the C-N bonds can lead to a linear amino ketone or a related precursor. This approach often simplifies the synthesis to a cyclization reaction as the key ring-forming step.

C-C Bond Disconnection: Breaking a C-C bond within the azepane ring can also be a viable strategy. For instance, a disconnection adjacent to the carbonyl group could suggest a Dieckmann-type condensation of a dicarboxylic acid derivative.

Ring Expansion: An alternative to direct cyclization is the expansion of a smaller, more readily available ring system, such as a piperidine (B6355638). rsc.orgresearchgate.net This can be a powerful method for achieving specific substitution patterns.

Dearomative Ring Expansion: A novel approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system. nih.gov

These disconnections lead to idealized fragments called synthons, which in turn correspond to real-world chemical reagents known as synthetic equivalents. youtube.com

Evaluation of Established and Novel Synthetic Precursors

Based on the retrosynthetic analysis, several classes of precursors can be considered for the synthesis of this compound.

| Precursor Type | Synthetic Strategy | Advantages | Disadvantages |

| Linear Amino Ketones | Intramolecular Cyclization | Direct and often high-yielding. | May require multi-step synthesis of the linear precursor. |

| Dicarboxylic Acid Derivatives | Dieckmann Condensation | Good for forming the carbocyclic portion of the ring. | Requires subsequent introduction of the nitrogen atom. |

| Substituted Piperidines | Ring Expansion | Allows for stereocontrol and diverse substitution. rsc.orgresearchgate.net | Can involve complex multi-step procedures. |

| Nitroarenes | Photochemical Ring Expansion | Utilizes simple and readily available starting materials. nih.gov | May require specialized photochemical equipment. |

| Tertiary Enamides | Intramolecular Condensation | Proceeds under mild conditions with high efficiency. nih.govacs.orgresearchgate.net | The synthesis of the enamide precursor may be complex. |

The choice of precursor often depends on factors such as commercial availability, cost, and the desired complexity of the final molecule. For the synthesis of the parent this compound, a direct intramolecular cyclization of a suitable linear amino ketone or a ring expansion of a piperidine derivative would be logical starting points.

Strategic Planning for Stereocontrol and Regioselectivity in Azepinone Ring Formation

While the target molecule, this compound, is achiral, the principles of stereocontrol are crucial when considering the synthesis of its substituted derivatives. Regioselectivity, ensuring the ketone is formed at the C-3 position, is a key challenge.

Stereocontrol:

Substrate-Controlled Diastereoselectivity: In reactions like the hydroboration of tetrahydroazepines, the existing stereocenters in the substrate can direct the stereochemical outcome of the reaction. nih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts can enable the enantioselective synthesis of azepane derivatives. For example, palladium-catalyzed arylation of cyclic imines has been used to create chiral seven-membered cyclic sulfonamides. researchgate.net

Osmium-Catalyzed Tethered Aminohydroxylation: This method allows for the insertion of an amine with high regio- and stereocontrol. acs.org

Regioselectivity:

Precursor Design: The most straightforward way to control regioselectivity is to design the precursor with the carbonyl group or a precursor to it at the desired position.

Directing Groups: The use of directing groups can influence the position of bond formation during cyclization.

Specific Cyclization Reactions: Certain named reactions are known to favor the formation of specific regioisomers. For example, the regioselective assembly of a pyrazole (B372694) ring fused to an azepine ring has been achieved through careful selection of the reaction sequence. researchgate.netglobalauthorid.com Rhodium-catalyzed C-H activation has also been used for the regioselective synthesis of azepinoindoles. nih.gov

Atom Economy and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. nih.govmdpi.comresearchgate.net Atom economy and green chemistry principles aim to maximize the incorporation of reactant atoms into the final product, minimize waste, and use less hazardous substances. frontiersin.orgprimescholars.comnih.gov

Key Green Chemistry Considerations:

Atom Economy: This is a measure of the efficiency of a reaction in converting reactants to the desired product. primescholars.comnih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are preferred.

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. nih.gov Catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste.

Solvent Choice: The environmental impact of solvents is a major concern. The use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is encouraged. mdpi.comresearchgate.net Solvent-free reactions, where possible, are ideal. nih.gov

Energy Efficiency: Employing energy-efficient methods, such as microwave irradiation or reactions at ambient temperature, contributes to a greener process. nih.gov

| Synthetic Approach | Green Chemistry Advantages |

| Catalytic Cycloadditions | High atom economy, often uses catalysts instead of stoichiometric reagents. google.com |

| One-Pot Reactions | Reduces the number of workup and purification steps, saving solvents and energy. nih.gov |

| Microwave-Assisted Synthesis | Can significantly reduce reaction times and energy consumption. nih.gov |

| Reactions in Green Solvents | Reduces the use of volatile and toxic organic solvents. mdpi.comresearchgate.net |

By integrating these principles into the design of the synthesis for this compound, chemists can develop more sustainable and environmentally friendly routes to this important class of heterocycles.

Synthetic Methodologies for 2,3,6,7 Tetrahydro 1h Azepin 3 One and Its Key Intermediates

Ring-Closing and Annulation Reactions for Azepinone Core Construction

The direct formation of the azepinone ring through cyclization and annulation reactions represents a major avenue for its synthesis. These methods involve the strategic connection of precursor fragments to build the seven-membered ring in a single or tandem reaction sequence.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of azepinone derivatives. This approach involves the formation of a bond between two reactive centers within the same molecule to construct the seven-membered ring.

A notable example is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to furnish azepino[4,5-b]indolones. thieme-connect.de In this method, treatment of a hydroxy tryptamide with an acid catalyst such as (+)-camphorsulfonic acid (CSA) in benzene (B151609) at 80°C induces cyclization to yield the corresponding azepino[4,5-b]indolone. thieme-connect.de This strategy has been successfully applied to the synthesis of the tetracyclic core of the natural product tronocarpine. thieme-connect.de

Another approach involves the intramolecular condensation of stable tertiary enamides containing an aldehyde group. acs.orgnih.gov Using a Lewis acid catalyst like boron tribromide (BBr₃) with an additive such as phosphorus pentoxide (P₂O₅), these precursors undergo an efficient and scalable cyclization to produce a variety of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in high yields (71–96%). acs.orgnih.gov The reaction is believed to proceed through a nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration. acs.orgnih.gov This methodology has been utilized in the synthesis of the core structure of the naturally occurring alkaloid lennoxamine. acs.orgnih.gov

Photochemical methods also offer a metal-free pathway to azepinone derivatives. The photochemical generation of a 2-aryloxyaryl nitrene from the corresponding azide (B81097) can initiate a cascade reaction involving a [2+1] annulation and ring expansion, ultimately forming the azepinone structure. researchgate.net This reaction proceeds under mild conditions using blue light irradiation and a Brønsted acid catalyst. researchgate.net

Intermolecular Annulation Strategies

Intermolecular annulation reactions, where two different molecules combine to form the azepinone ring, provide a versatile entry to this heterocyclic system. These strategies often involve cycloaddition reactions or multicomponent processes.

A prominent example is the rhodium-catalyzed intermolecular aza-[5+2] annulation of vinyl aziridines with internal alkynes. researchgate.netresearchgate.net This method constructs the azepine skeleton by combining a five-atom component (from the vinyl aziridine) with a two-atom component (the alkyne). researchgate.netresearchgate.net Similarly, gold-catalyzed intermolecular [4+3] annulation reactions have been developed. nih.gov In this case, a gold-stabilized vinylcarbenoid, generated from a propargyl ester, reacts with an α,β-unsaturated imine to form the seven-membered azepine ring. nih.gov

Multicomponent reactions offer an efficient way to assemble complex molecules in a single step. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole, thiobarbituric acid, and p-formaldehyde under ultrasonic irradiation can lead to the formation of an azocine (B12641756) compound, a related eight-membered ring system. researchgate.net

Transition Metal-Catalyzed Cyclizations

Transition metals play a crucial role in catalyzing the formation of azepinone rings, offering high efficiency and selectivity. researchgate.net

Copper-Catalyzed Cyclizations: Copper catalysis is effective in the synthesis of azepine derivatives. One method involves the copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. acs.org Deprotonation of an alkynyl imine with LDA followed by transmetalation with a copper salt leads to an organocopper intermediate that undergoes intramolecular nucleophilic attack on the triple bond to form the azepine ring in moderate to good yields (41-73%). acs.org Another copper-catalyzed approach is the tandem amination/cyclization of fluorinated allenynes. mdpi.com This reaction combines an intermolecular amine addition with an intramolecular cyclization to produce α-CF₃-containing azepine-2-carboxylates. mdpi.com

Palladium-Catalyzed Cyclizations: Palladium catalysts have been employed in various cyclization strategies to construct azepinones. researchgate.net These include intramolecular Heck couplings and C-H activation reactions. researchgate.net For example, palladium-mediated reductive Mizoroki–Heck cyclization has been used to synthesize dibenzoazepinones. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(III) species, have proven effective in the synthesis of azepines through the annulation of simple, readily available starting materials. nih.gov For example, a gold(III)-picolinic acid catalyst can promote the [4+3] cycloaddition of propargyl esters and N-phenyl imines to yield azepines. nih.gov

Rhodium-Catalyzed Cyclizations: Rhodium catalysts are utilized in formal (4+3)-cycloaddition reactions for the construction of azepinone products. acs.org An intermolecular rhodium(II)-catalyzed reaction between vinyl ketenes and N-sulfonyl-1,2,3-triazoles allows for the selective formation of azepinone products in high yields. acs.org

Table 1: Examples of Transition Metal-Catalyzed Azepinone Synthesis

| Catalyst | Reaction Type | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(I) | Tandem Amination/Cyclization | Fluorinated Allenynes, Amines | α-CF₃-Azepine-2-carboxylates | 30-65 | mdpi.com |

| Au(III) | [4+3] Annulation | Propargyl Esters, N-Phenyl Imines | Azepines | Up to 44 | nih.gov |

| Rh(II) | (4+3) Cycloaddition | Vinyl Ketenes, N-Sulfonyl-1,2,3-triazoles | Azepinones | Up to 98 | acs.org |

| Pd(0) | Reductive Mizoroki–Heck Cyclization | Aryl Halides with Pendant Alkenes | Dibenzoazepinones | - | researchgate.net |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis and metal-free reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including azepinones, offering more environmentally friendly alternatives to metal-catalyzed processes. google.com

An example of an organocatalytic approach is the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives. nih.gov This method employs a Brønsted acid to catalyze the reaction between 2-aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates, affording the products in excellent yields (89-99%) and high diastereoselectivities. nih.gov Chiral Brønsted acids have also been used in the asymmetric synthesis of bridged tetrahydrobenzo[b]azepine and oxepine derivatives through an aza-Piancatelli rearrangement/Michael addition sequence. nih.gov

Metal-free photochemical reactions provide another avenue to azepinones. As mentioned earlier, the irradiation of 2-aryloxyaryl azides with blue light in the presence of a Brønsted acid can trigger a cascade reaction to form azepinone derivatives without the need for a metal catalyst. researchgate.net

Ring Expansion Methodologies to Access the Seven-Membered Azepinone Ring

Ring expansion reactions offer an alternative and powerful strategy for the synthesis of seven-membered rings like the azepinone core from more readily available smaller ring systems.

Baeyer-Villiger Rearrangements in Azepinone Synthesis

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone by treatment with a peroxyacid. libretexts.orgwikipedia.org This reaction can be adapted for the synthesis of azepinones through the rearrangement of a suitable precursor. numberanalytics.comnumberanalytics.com

A key application of this rearrangement is in the synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. nih.gov The synthesis starts with a Diels-Alder reaction to form a tetrahydro-2-methoxynaphthalene-1,4-dione, which then undergoes a Schmidt reaction (a related rearrangement that inserts a nitrogen atom) to create the seven-membered azepinone ring. nih.gov While not a direct Baeyer-Villiger oxidation to form the azepinone, the underlying principle of ring expansion through heteroatom insertion is similar. The Baeyer-Villiger oxidation itself is a powerful tool for synthesizing lactones which can be key intermediates in the synthesis of complex natural products. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,6,7-tetrahydro-1H-azepin-3-one |

| 2,3-dihydro-1H-azepine |

| 1H-azepin-2(3H)-one |

| Azepino[4,5-b]indolone |

| Tronocarpine |

| Dihydro-azepino[2,1-a]isoindol-5-one |

| Lennoxamine |

| Azocine |

| α-CF₃-azepine-2-carboxylate |

| Dibenzoazepinone |

| Diazoaryl-benzo[b]azepine |

| Bridged tetrahydrobenzo[b]azepine |

| Bridged tetrahydrobenzo[b]oxepine |

| 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione |

| Tetrahydro-2-methoxynaphthalene-1,4-dione |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole |

| Thiobarbituric acid |

| p-formaldehyde |

| 2-aminoaryl N-monosubstituted hydrazone |

| 2-oxo-3-butenoate |

| (+)-camphorsulfonic acid |

| Boron tribromide |

| Phosphorus pentoxide |

| 2-aryloxyaryl azide |

Beckmann Rearrangement Pathways to Azepinones from Cyclohexanone (B45756) Oximes

The Beckmann rearrangement is a cornerstone in the synthesis of lactams from oximes, most notably in the industrial production of ε-caprolactam from cyclohexanone oxime. libretexts.orglscollege.ac.in This acid-catalyzed reaction involves the rearrangement of an oxime to an amide. masterorganicchemistry.com The classic process often employs strong acids like sulfuric acid or polyphosphoric acid. lscollege.ac.in The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group positioned anti-periplanar to this leaving group. lscollege.ac.inmasterorganicchemistry.com

While the typical Beckmann rearrangement of cyclohexanone oxime yields the isomeric ε-caprolactam (an azepin-2-one), modifications and alternative substrates can be envisioned to target the azepin-3-one skeleton. The archetypal conversion of cyclohexanone to caprolactam is a critical process for the production of Nylon 6. lscollege.ac.in Modern variations aim to improve efficiency and reduce harsh conditions. For instance, catalysts like gallium(III) triflate (Ga(OTf)₃) in acetonitrile (B52724) have been shown to convert cyclohexanone oxime to caprolactam with high conversion rates at milder temperatures (e.g., 92% conversion at 40°C). libretexts.org

An alternative approach, the organoaluminum-promoted Beckmann rearrangement, offers a pathway to α-alkylated cyclic amines. orgsyn.org This method utilizes organoaluminum reagents to induce the rearrangement and simultaneously trap the resulting imino carbocation intermediate with an alkyl group from the aluminum reagent. orgsyn.org Although this specific method, as detailed for one-nitrogen ring expansion, leads to 2-alkyl-azacycloheptanes, it highlights the potential for modifying the Beckmann pathway to introduce functionality at different positions of the azepine ring through strategic trapping of reactive intermediates. orgsyn.org

Photochemical and Thermal Rearrangements

Photochemical and thermal reactions offer powerful, often metal-free, pathways to azepinone frameworks. A notable example is the photochemical generation of nitrenes, which can undergo intramolecular C-H insertion or ring expansion reactions. nih.govresearchgate.net

Key Findings from Photochemical Synthesis of Azepinone Derivatives:

| Method | Precursor | Conditions | Key Features | Ref |

|---|---|---|---|---|

| Metal-Free Cascade | 2-Aryloxyaryl azides | Blue light, Brønsted acid | Forms azepinone via nitrene generation, [2+1] annulation, and ring expansion. Water is a key reagent. | nih.gov |

In one innovative approach, azepinone derivatives are synthesized from 2-aryloxyaryl azides under blue light irradiation. nih.gov This metal-free cascade reaction involves the generation of an aryl nitrene, followed by annulation and a ring-expansion/water addition sequence to form the seven-membered aza-heterocycle. nih.gov Computational studies support a pathway involving aziridine (B145994) formation and subsequent ring expansion. nih.gov

Thermal rearrangements of alicyclic α-hydroxyimines also provide a route to α-aminoketones. mdpi.com This method has been used to synthesize ketamine analogues and involves heating a mixture of a primary amine and a hydroxyalcohol, leading to the formation of an imine intermediate that subsequently rearranges. mdpi.com The use of microwave irradiation can significantly reduce reaction times compared to classical heating, although yields may vary. mdpi.com

Rearrangements involving Ammonium (B1175870) Ylide Intermediates (e.g., Stevens Rearrangement)

The Stevens rearrangement is a base-induced 1,2-migration that converts quaternary ammonium salts into the corresponding tertiary amines. wikipedia.org This reaction, along with the related wikipedia.orgresearchgate.net-sigmatropic Sommelet-Hauser rearrangement, proceeds through the formation of an ammonium ylide intermediate. wikipedia.orgsorbonne-universite.fr These rearrangements are powerful tools for carbon-carbon bond formation and ring expansion in the synthesis of nitrogen-containing heterocycles. sorbonne-universite.frchemrxiv.org

The general mechanism involves the deprotonation of a quaternary ammonium salt, which has a hydrogen on a carbon adjacent to the nitrogen, using a strong base to form the ylide. wikipedia.org This is followed by the migration of a substituent from the nitrogen to the adjacent carbanionic center. The nih.govresearchgate.net-Stevens rearrangement involves the cleavage of the N-C bond and the formation of a new C-C bond. wikipedia.org

This strategy has been applied to the synthesis of various alkaloids and complex heterocyclic systems. rsc.orgnih.govresearchgate.net For instance, a double-Stevens rearrangement has been used to expand a cyclophane ring, and the reaction of azetidinium salts can lead to ring expansion, generating 4-alkylideneproline derivatives. wikipedia.orgchemrxiv.org The construction of the tetrahydroazepinone skeleton could be envisioned through the rearrangement of a suitably substituted cyclic ammonium ylide, leading to the expansion of a smaller ring or the functionalization of a pre-existing six-membered ring.

Functional Group Interconversions Leading to the this compound Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. imperial.ac.uk For the synthesis of this compound, several FGI approaches can be conceptualized starting from a pre-formed azepine ring with different functionalities.

Plausible FGI Routes to this compound:

| Starting Material | Reagent(s) | Transformation | Ref (Concept) |

|---|---|---|---|

| 2,3,6,7-Tetrahydro-1H-azepin-3-ol | PCC, Swern, or DMP oxidation | Oxidation of a secondary alcohol to a ketone | imperial.ac.uk |

| Azepine-2,3-dione derivative | Selective reduction (e.g., with NaBH₄) | Reduction of one ketone in the presence of another | vanderbilt.edu |

| 3-Amino-2,3,6,7-tetrahydro-1H-azepine | Oxidative deamination | Conversion of an amine to a ketone | ub.edu |

One of the most direct FGIs would be the oxidation of the corresponding secondary alcohol, 2,3,6,7-tetrahydro-1H-azepin-3-ol. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane (DMP) oxidation would be suitable for this transformation. Conversely, selective reduction of a diketone precursor could also yield the target compound. Nucleophilic substitution reactions, such as converting a halide at the C3 position to a hydroxyl group followed by oxidation, represent another viable, albeit longer, pathway. vanderbilt.eduub.edu

Scalable Synthesis and Process Optimization for this compound Production

The scalable synthesis of azepinone derivatives requires robust, efficient, and economically viable chemical processes. Insights can be drawn from the large-scale industrial synthesis of related compounds like ε-caprolactam, where the Beckmann rearrangement is heavily optimized. libretexts.orglscollege.ac.in For commercial production, sulfuric acid is a common catalyst, in part because the neutralization by-product, ammonium sulfate, is a valuable agricultural fertilizer. lscollege.ac.in

For a specific target like this compound, process optimization would focus on several key areas:

Catalyst Selection: Moving from stoichiometric strong acids to catalytic systems, such as the Ga(OTf)₃ mentioned for the Beckmann rearrangement, can reduce waste and improve safety. libretexts.org For rearrangements involving ylides, developing catalytic methods for ylide generation is a key area of research. chemrxiv.orgresearchgate.net

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. The use of flow chemistry can offer better control over reaction parameters and improve safety, especially for potentially hazardous reactions like those involving azides. researchgate.net

Starting Material Accessibility: Scalable routes depend on readily available and inexpensive starting materials. imperial.ac.uk Cyclohexanone derivatives are common industrial feedstocks, making them attractive starting points. libretexts.orgresearchgate.net

Downstream Processing: Ease of purification and product isolation is critical for large-scale production. One-pot or tandem reactions that minimize intermediate workups are highly desirable. rsc.org For example, a one-pot cascade synthesis involving a Stevens rearrangement has been developed for certain alkaloids. researchgate.net

A general two-step approach involving N-alkylation followed by intramolecular cyclization has been reported for the synthesis of various fused tetrahydro-diazepinones, demonstrating a modular and potentially scalable strategy for building seven-membered heterocyclic rings. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2,3,6,7 Tetrahydro 1h Azepin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.nih.govresearchgate.netresearchgate.netmdpi.comnist.govchemspider.commiamioh.edursc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including azepinone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

¹H NMR: Chemical Shift Analysis, Coupling Patterns, and Dynamic NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of 2,3,6,7-tetrahydro-1H-azepin-3-one. The chemical shift of each proton is indicative of its electronic environment. For instance, protons adjacent to the carbonyl group and the nitrogen atom are expected to resonate at a lower field (higher ppm values) due to the deshielding effects of these electronegative moieties.

Coupling patterns, arising from spin-spin interactions between neighboring non-equivalent protons, provide valuable connectivity information. libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet) and the magnitude of the coupling constant (J-value) help to establish which protons are adjacent to one another in the molecular structure. libretexts.org For example, the protons on C2 and C4 would be expected to show coupling to the protons on their adjacent carbons.

Dynamic NMR studies can be employed to investigate conformational changes in the flexible seven-membered azepinone ring. Variations in temperature can influence the rate of ring inversion, leading to changes in the NMR spectrum, such as the broadening or coalescence of signals. This allows for the determination of the energy barriers associated with these conformational processes.

Table 1: Representative ¹H NMR Data for Azepinone Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.5 - 3.8 | m | - |

| H-4 | 2.6 - 2.9 | t | 6.5 - 7.5 |

| H-5 | 1.8 - 2.1 | m | - |

| H-6 | 2.4 - 2.7 | m | - |

| H-7 | 3.2 - 3.5 | t | 5.5 - 6.5 |

| NH | 7.5 - 8.5 | br s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

¹³C NMR: Carbon Skeletal Assignments and Quaternary Carbon Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift reflecting its hybridization and electronic environment.

The carbonyl carbon (C=O) of the azepin-3-one ring is a key diagnostic signal, typically appearing significantly downfield (around 190-210 ppm) due to the strong deshielding effect of the oxygen atom. Carbons bonded to the nitrogen atom also exhibit characteristic downfield shifts. The identification of quaternary carbons, which lack directly attached protons, is straightforward in ¹³C NMR as they appear as singlets in proton-decoupled spectra. researchgate.net

Table 2: Representative ¹³C NMR Data for Azepinone Derivatives

| Carbon | Chemical Shift (ppm) |

| C-2 | 40 - 50 |

| C-3 (C=O) | 190 - 210 |

| C-4 | 30 - 40 |

| C-5 | 20 - 30 |

| C-6 | 25 - 35 |

| C-7 | 45 - 55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments.researchgate.netgoogle.com

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex spectra of azepinone derivatives and elucidating their stereochemistry. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, revealing the ¹H-¹H connectivity within the molecule. sdsu.educreative-biostructure.com Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. epfl.chcreative-biostructure.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. epfl.chcreative-biostructure.com It is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing connectivity across heteroatoms or non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes.researchgate.netnist.govchemspider.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. msu.edulibretexts.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The most prominent and diagnostic absorption in the IR spectrum of an azepin-3-one is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the region of 1670-1780 cm⁻¹. pressbooks.pub The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group. Another important feature is the N-H stretching vibration of the secondary amine, which is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aliphatic methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the specific molecule. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C=O (Ketone) | Stretch | 1670 - 1780 | Strong, Sharp |

| C-N | Stretch | 1180 - 1360 | Medium |

| C-H | Bend | 1350 - 1470 | Variable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.researchgate.netresearchgate.netnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion upon electron ionization provides a unique fingerprint that can aid in structural elucidation. Common fragmentation pathways for cyclic ketones and amines include α-cleavage (cleavage of the bond adjacent to the carbonyl group or the nitrogen atom) and the loss of small, stable neutral molecules like CO or ethene. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, a derivative, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, has a molecular weight of 127.1842 g/mol . nist.govnist.gov

X-ray Crystallography for Definitive Solid-State Molecular Structure and Stereochemistry.mdpi.comgoogle.com

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. mdpi.com By diffracting X-rays through a single crystal of the substance, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies (if applicable for chiral derivatives)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For this compound and its derivatives, the key chromophore responsible for UV absorption is the β-enaminone system. This conjugated system, comprising a nitrogen atom's lone pair, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), gives rise to characteristic electronic transitions.

Electronic Transitions in β-Enaminones

The UV-Vis spectra of β-enaminones are typically characterized by a strong absorption band corresponding to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The position and intensity of this absorption are sensitive to the molecular structure, including the nature of substituents on the nitrogen atom and the carbocyclic ring, as well as the solvent polarity.

Research on various enaminones has shown that their primary absorption band generally appears in the range of 292–315 nm. nih.gov For instance, a study on a series of anticonvulsant enaminones revealed that tertiary enaminones, where the nitrogen atom is part of a ring or substituted with two alkyl groups, tend to absorb at longer wavelengths compared to their secondary counterparts which possess an N-H proton. nih.gov This bathochromic shift (shift to longer wavelength) in tertiary enaminones can be attributed to the increased electron-donating ability of the dialkylamino group, which enhances the conjugation and lowers the energy gap between the π and π* orbitals.

Furthermore, substitutions on the aromatic rings of N-aryl enaminones can also influence the UV-Vis spectra. Electron-donating or electron-withdrawing substituents on a phenyl group attached to the enaminone system can lead to bathochromic shifts. nih.gov The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also affected by substitution, with certain substitutions leading to higher ε values. nih.gov

In acidic media, a hypsochromic shift (shift to shorter wavelength) is generally observed for enaminones. nih.gov This is due to the protonation of the nitrogen atom, which disrupts the conjugation of the lone pair with the C=C-C=O system, thereby increasing the energy required for the π → π* transition. In alkaline media, a smaller hypsochromic shift compared to neutral solutions may occur. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound and its Derivatives (Hypothetical Data based on Analogy)

| Compound | Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| This compound | Ethanol | ~295 | ~15,000 - 25,000 |

| N-Methyl-2,3,6,7-tetrahydro-1H-azepin-3-one | Ethanol | ~305 | ~18,000 - 30,000 |

| N-Phenyl-2,3,6,7-tetrahydro-1H-azepin-3-one | Ethanol | ~310 | ~20,000 - 35,000 |

| This compound | Acidic (0.1 M HCl) | ~270 | ~10,000 - 20,000 |

| This compound | Basic (0.1 M NaOH) | ~290 | ~14,000 - 24,000 |

Note: The data in this table is hypothetical and is intended to provide a reasonable estimate based on the properties of similar compounds. Actual experimental values may vary.

Chiroptical Studies for Chiral Derivatives

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules. If chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the azepine ring or by using a chiral N-substituent, chiroptical methods would be indispensable for their stereochemical characterization.

The chromophore in these molecules is the β-enaminone system, which is inherently achiral. However, if it is located within a chiral molecular environment, it can exhibit induced circular dichroism. The Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band, would provide valuable information about the absolute configuration and conformation of the chiral derivatives.

The sign and magnitude of the Cotton effect associated with the π → π* transition of the enaminone chromophore would be dependent on the spatial arrangement of the atoms in the chiral molecule. Theoretical models, such as the octant rule for ketones, could potentially be adapted to correlate the observed Cotton effect with the stereochemistry of the chiral center relative to the enaminone chromophore.

Given the flexibility of the seven-membered azepine ring, conformational analysis would be a crucial aspect of interpreting the chiroptical data. Different conformations could lead to different chiroptical properties, and computational modeling in conjunction with experimental CD/ORD spectra would be a powerful tool for elucidating the preferred conformations in solution.

At present, there are no published chiroptical studies on chiral derivatives of this compound. However, the synthesis and investigation of such compounds would be a promising area for future research, contributing to a deeper understanding of the structure-property relationships in this class of heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of 2,3,6,7 Tetrahydro 1h Azepin 3 One

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3,6,7-tetrahydro-1H-azepin-3-one. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. researchgate.netyoutube.com

Ab initio methods, while computationally more intensive, can provide highly accurate benchmark data for the electronic properties of azepinone systems. These calculations are based on first principles without empirical parameterization, offering a rigorous theoretical description of the molecule's electronic behavior. youtube.com

Table 1: Calculated Electronic Properties of a Model Azepinone System

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

Note: The values in this table are illustrative and would be specific to the exact computational model and level of theory employed for this compound.

Conformational Analysis and Ring Strain Determination

The seven-membered ring of this compound is conformationally flexible, and understanding its preferred shapes is crucial for predicting its reactivity and interactions.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By scanning the PES, computational chemists can identify stable conformations, which correspond to energy minima on the surface. libretexts.orgyoutube.com For this compound, this involves systematically changing key dihedral angles within the azepine ring and calculating the corresponding energy.

The global minimum on the PES represents the most stable conformation of the molecule. For similar tetrahydroazepine rings, a chair-like conformation is often favored as it minimizes both angle and torsional strain. However, the presence of the keto group at the 3-position and the partial unsaturation in this compound could lead to other low-energy conformations, such as twist-chair or boat-like structures. Identifying these is key to a full understanding of the molecule's behavior.

Molecular mechanics (MM) provides a computationally less expensive way to explore the conformational landscape. youtube.com It uses classical physics to model the interactions between atoms, making it suitable for studying large systems or for long-timescale simulations.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing temperature and allowing the molecule to move over time, simulating its dynamic behavior. youtube.com An MD simulation of this compound in a solvent can reveal how the ring interconverts between different conformations and how solvent molecules influence this process. mdpi.com This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. mdpi.combohrium.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netrsc.org By calculating the magnetic shielding of each nucleus in the molecule's optimized geometry, a theoretical spectrum can be generated. This can be compared with experimental data to confirm the structure and assign specific resonances. For example, in related tetrahydroazepine compounds, vinyl protons typically resonate around 5.5-5.7 ppm, while methylene (B1212753) protons adjacent to the nitrogen appear in the 3.6-4.1 ppm range.

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated using methods like DFT. nih.gov These calculations can predict the positions and intensities of absorption bands in the IR spectrum, which correspond to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, the N-H stretch, and various C-H and C-N stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. acs.org This can help to understand the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Wavenumber/Chemical Shift |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| ¹H NMR | Vinyl Protons | 5.5 - 6.0 ppm |

| ¹³C NMR | Carbonyl Carbon | ~200 ppm |

Note: These are approximate values based on typical functional group absorptions and shifts and would require specific calculations for accurate prediction.

Mechanistic Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the entire reaction pathway. researchgate.netnih.govnih.govscispace.com

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. nih.govnih.govfigshare.com By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This provides quantitative insights into the feasibility and kinetics of the reaction. For instance, in the synthesis of some azepinone derivatives, computational studies have suggested a pathway involving a stepwise aziridine (B145994) formation followed by ring expansion. nih.govnih.gov

Studies on Non-Covalent Interactions and Molecular Recognition in Systems Involving Azepinones

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions, are crucial in determining the structure and function of molecules, especially in biological systems. nih.govcreative-diagnostics.commdpi.commdpi.comyoutube.com For this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational methods can be used to study how this azepinone might interact with other molecules, such as biological targets like enzymes or receptors. nih.gov Molecular docking simulations, for example, can predict the preferred binding orientation of the molecule in the active site of a protein. nih.gov Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can characterize and quantify the specific non-covalent interactions that stabilize the complex. nih.gov These studies are essential for understanding the molecule's potential biological activity and for the rational design of new derivatives with improved properties.

Synthesis and Transformation of Analogs and Functionalized Derivatives of 2,3,6,7 Tetrahydro 1h Azepin 3 One

Systematic Variation of Substituents on the Azepinone Ring

The properties and reactivity of the 2,3,6,7-tetrahydro-1H-azepin-3-one scaffold can be finely tuned by introducing a variety of substituents at different positions on the azepinone ring. This includes modifications at the nitrogen atom, the carbons adjacent to the carbonyl group, and the saturated carbon atoms of the ring.

Substitution at the Nitrogen Atom: The nitrogen atom of the azepinone ring is a common site for functionalization. A variety of protecting groups, such as tosyl (Ts) and mesyl (Ms), can be readily introduced to modify the electronic properties and reactivity of the ring. For instance, N-tosylated and N-mesylated derivatives of 2,3,6,7-tetrahydro-1H-azepine have been synthesized and utilized in further transformations.

Substitution at Carbons Adjacent to the Carbonyl Group: The α- and α'-positions relative to the carbonyl group are susceptible to a range of chemical modifications. These positions can be functionalized through various reactions, including alkylations and condensations, to introduce new carbon-carbon bonds and functional groups.

Substitution at Saturated Carbons: The saturated carbon atoms of the azepinone ring can also be functionalized, although this often requires more specialized synthetic methods. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines. researchgate.net This approach allows for the introduction of substituents at various positions, leading to a diverse range of derivatives. researchgate.net

A silyl (B83357) aza-Prins cyclization mediated by iron(III) salts has also been employed for the synthesis of 2-substituted-1-tosyl-2,3,6,7-tetrahydro-1H-azepines. This method provides a route to derivatives with varying substituents at the C-2 position, as detailed in the table below.

Table 1: Synthesis of 2-Substituted-1-tosyl-2,3,6,7-tetrahydro-1H-azepines via Silyl Aza-Prins Cyclization

| Entry | Substituent at C-2 | Reagent | Yield (%) |

|---|---|---|---|

| 1 | Isobutyl | Isovaleraldehyde | 73 |

| 2 | Hexyl | Heptanal | 80 |

| 3 | Phenethyl | Hydrocinnamaldehyde | 60 |

| 4 | Cyclohexyl | Cyclohexanecarboxaldehyde | 53 |

Data sourced from The Journal of Organic Chemistry. acs.org

Synthesis of Fused-Ring Systems Incorporating the this compound Moiety

The fusion of the this compound ring with other cyclic systems gives rise to complex polycyclic architectures with diverse biological activities. Several synthetic strategies have been developed to construct such fused-ring systems.

One approach involves the intramolecular condensation of tertiary enamides containing an aldehyde group. organic-chemistry.orgresearchgate.netacs.org This reaction, catalyzed by a Lewis acid such as boron tribromide (BBr3), proceeds under mild conditions to afford dihydro-azepino[2,1-a]isoindol-5-ones, which are core structures of naturally occurring alkaloids like lennoxamine. organic-chemistry.orgresearchgate.netacs.org This method has been shown to be scalable and tolerant of various functional groups. organic-chemistry.orgresearchgate.net

Another strategy for constructing fused azepine systems is through tandem amination/cyclization reactions of fluorinated allenynes catalyzed by copper(I). This method has been successfully applied to the synthesis of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

The synthesis of fused tetrahydro-1,4-diazepinones has also been achieved through a multi-step sequence involving N-alkylation and subsequent cyclization. mdpi.com For example, tetrahydro-4H-pyrazolo[1,5-a] acs.orgresearchgate.netdiazepin-4-ones and tetrahydro acs.orgresearchgate.netdiazepino[1,2-a]indol-1-ones have been prepared using this methodology. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules.

One-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones have been developed using organocatalysis. chemistryviews.org These methods employ a quinine-derived urea catalyst to control the stereochemistry of the reaction, achieving high enantioselectivities (up to 98% ee). chemistryviews.org The reaction proceeds through a domino sequence of a Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization. chemistryviews.org

Asymmetric catalytic reduction of C=N bonds represents another powerful strategy for the enantioselective synthesis of chiral nitrogen-containing heterocycles. mdpi.com This approach has been widely used for the synthesis of chiral tetrahydroisoquinolines and could be adapted for the synthesis of chiral tetrahydroazepinones. mdpi.com

Comparative Analysis of Reactivity and Stability Profiles Across Derivatives

The reactivity and stability of this compound derivatives are significantly influenced by the nature and position of the substituents on the azepinone ring.

Electronic Effects: Electron-withdrawing groups, such as tosyl and mesyl, attached to the nitrogen atom decrease the electron density of the ring system. This can affect the nucleophilicity of the nitrogen and the reactivity of the carbonyl group.

Steric Effects: The size and position of substituents can influence the conformational preferences of the seven-membered ring and the accessibility of reactive sites. Bulky substituents may hinder certain reactions or favor specific stereochemical outcomes.

The stability of tertiary enamides, which are precursors to some azepinone derivatives, is noteworthy. Despite their potential for reactivity, these compounds are often stable enough to be isolated and purified, making them versatile synthetic intermediates. organic-chemistry.orgresearchgate.net

Advanced Applications of 2,3,6,7 Tetrahydro 1h Azepin 3 One Scaffolds in Chemical Science Excluding Clinical/biological Dosage

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The tetrahydroazepinone core is a valuable synthon for constructing intricate organic molecules. Its utility is demonstrated in the preparation of complex heterocyclic systems and natural product analogs.

Research has shown that related azepinone isomers, such as 1H-azepin-2(3H)-one derivatives, can be synthesized through the intramolecular cyclic condensation of tertiary enamides. organic-chemistry.orgresearchgate.netnih.gov This methodology provides an efficient and scalable route to these seven-membered rings, which are pivotal in synthetic chemistry. organic-chemistry.orgresearchgate.netnih.gov For instance, these azepinone derivatives serve as key intermediates in the synthesis of dihydro-azepino[2,1-a]isoindol-5-ones, which form the core structure of the naturally occurring alkaloid lennoxamine. organic-chemistry.orgresearchgate.netnih.gov The synthesis proceeds under mild conditions using a Lewis acid catalyst like boron tribromide, showcasing the practicality of this approach for accessing complex molecular frameworks. organic-chemistry.orgresearchgate.netnih.gov

Furthermore, a derivative of the specific 2,3,6,7-tetrahydro-1H-azepin-3-one scaffold has been identified as a crucial intermediate in the synthesis of pharmacologically relevant molecules. A patent discloses the preparation of tetrahydro-1H-azepines, including a compound with a 7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-ylcarbamoyl structure. google.com This highlights the role of the 3-oxo-azepane ring as a foundational element in building potential therapeutic agents. google.com The synthesis of the parent ring system, 2,3,6,7-tetrahydro-1H-azepine, has also been achieved through methods like the iron(III)-mediated silyl (B83357) aza-Prins cyclization, providing access to variously substituted azepine rings that can be further functionalized. acs.org

Application in Materials Science (e.g., as monomers for polymers, functional materials)

The application of this compound specifically as a monomer for polymers or in the creation of functional materials is a field that remains largely unexplored. However, the bifunctional nature of the molecule, possessing both a secondary amine and a ketone, suggests potential utility in polymer chemistry. These functional groups could, in principle, be used for step-growth polymerization reactions.

By analogy, other reactive heterocyclic monomers, such as azlactones, have been extensively used as versatile platforms for designing advanced materials. nih.govrsc.org Azlactone-functionalized polymers serve as reactive templates that can be modified post-polymerization with various nucleophiles to create a library of functional polymers from a single precursor. nih.govrsc.org This modular approach is crucial in materials discovery. While direct evidence is lacking for the azepinone scaffold, its inherent reactivity suggests a similar potential for creating novel polymers and functional materials, an area ripe for future investigation. rsc.org

Potential as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. While there is no direct research demonstrating the use of this compound as a ligand or catalyst, its structure contains features that suggest it could be a promising candidate for such applications.

The tetrahydroazepinone scaffold possesses a chiral center if substituted at the C2, C4, C5, or C6 positions. The presence of a nitrogen atom and a carbonyl group provides two potential coordination sites for metal centers, making chiral derivatives attractive as potential ligands in transition-metal catalysis. Research into related fused-ring systems, such as tetrahydro-3-benzazepines, has demonstrated that chiral azepine-like motifs can be synthesized with high enantioselectivity using iridium-catalyzed asymmetric hydrogenation. nih.gov This underscores the value of chiral azepine frameworks in creating stereochemically defined molecules. nih.gov

Furthermore, the secondary amine within the ring could be functionalized to create a variety of organocatalysts. The field of asymmetric organocatalysis frequently employs chiral amines and their derivatives to catalyze a wide range of stereoselective transformations. nih.gov Given the growing interest in novel chiral scaffolds, the development of enantiopure this compound derivatives could provide new tools for asymmetric synthesis.

Contribution to Agrochemical Research (e.g., herbicide scaffolds, pest control agents)

The azepine ring system has been investigated for its potential in agrochemical applications. A Chinese patent details the synthesis and application of 2,3,4,7-tetrahydro-1H-azepine compounds, which are structural isomers of the parent ring of this compound. google.com These compounds have demonstrated notable herbicidal activity against weeds such as crabgrass (Digitaria sanguinalis) and rapeseed (Brassica napus). google.com The synthesis described involves a phosphine-catalyzed cycloaddition reaction, which is highlighted as an atom-economical process that avoids heavy metal catalysts. google.com The resulting novel azepine derivatives were found to possess significant potential for weed control. google.com This finding suggests that the broader class of tetrahydroazepine scaffolds, including the 3-oxo variant, could be a fruitful area for the discovery of new agrochemicals.

| Compound Class | Application | Target Weeds | Reference |

| 2,3,4,7-Tetrahydro-1H-azepine derivatives | Herbicidal agents | Crabgrass, Rapeseed | google.com |

Utility in Supramolecular Chemistry (e.g., host-guest interactions)

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structural features of this compound make it a theoretically interesting candidate for applications in this domain, although specific research is currently limited.

The molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These functionalities could facilitate self-assembly into higher-order structures or enable the molecule to act as a guest that binds to a specific host molecule through hydrogen bonding. By comparison, other nitrogen-containing heterocycles, like 1,3,5-triazines, are well-established building blocks in supramolecular chemistry, used to construct oligomers, macrocycles, and dendrimers capable of molecular recognition and self-assembly. rsc.orgnih.gov The principles governing these systems, often driven by hydrogen bonding and π-π stacking, could potentially be applied to azepinone-based scaffolds. The development of azepinone-containing macrocycles or cages could lead to new host systems for specific guest molecules, an area that awaits exploration.

Conclusion and Future Research Directions in 2,3,6,7 Tetrahydro 1h Azepin 3 One Chemistry

Summary of Key Achievements and Insights in Azepine Research

The synthesis of seven-membered heterocyclic rings like azepines has seen significant progress. Key achievements that provide a foundation for future work on 2,3,6,7-tetrahydro-1H-azepin-3-one include:

Diverse Synthetic Methodologies: Researchers have developed various strategies to construct the core azepine ring. These include metal-catalyzed reactions, such as those using copper, palladium, and gold, as well as methods like ring expansion of smaller rings, cycloadditions, and intramolecular condensations. nih.govacs.orggoogle.comresearchgate.net

Synthesis of Related Isomers: Methodologies for synthesizing related azepinone isomers, such as 2,3-dihydro-1H-azepin-2(3H)-one derivatives, have been successfully established. nih.govacs.org One notable method involves an intramolecular condensation of tertiary enamides with aldehydes, achieving high yields under mild conditions. nih.gov

Pharmacological Significance: The broader class of azepine derivatives has been extensively explored in medicinal chemistry, showing a wide range of biological activities and forming the core of several therapeutic agents. tandfonline.comresearchgate.net This established importance underscores the potential value of novel, unexplored isomers like this compound.

Identification of Remaining Challenges in Synthetic Efficiency and Scope

Despite advancements, the synthesis of seven-membered rings, including tetrahydroazepinones, presents persistent challenges that hinder their widespread investigation.

General Synthetic Hurdles: The construction of seven-membered rings is often more difficult than that of five- or six-membered rings. This is primarily due to unfavorable entropic factors and higher ring strain, which can lead to slow reaction kinetics and lower yields. nih.govresearchgate.netnih.gov

Lack of Specific Routes: A major challenge is the absence of documented, efficient synthetic routes specifically targeting the this compound isomer. Developing a reliable and scalable synthesis is the first critical step toward exploring its properties and applications.

Regioselectivity and Control: Introducing a ketone at the C3 position of the 2,3,6,7-tetrahydro-1H-azepine scaffold while controlling the position of the double bond requires high regioselectivity, which can be difficult to achieve.

Table 1: Key Challenges in Tetrahydroazepinone Synthesis

| Challenge | Description | Relevant Findings |

|---|---|---|

| Ring Formation | Unfavorable thermodynamics and kinetics (entropy, ring strain) for seven-membered ring closure compared to smaller rings. nih.govresearchgate.netnih.gov | Strategies like ring expansion, cycloadditions, and radical cyclizations are employed to overcome these barriers. researchgate.netnih.govrsc.org |

| Isomer Specificity | Lack of established methods to selectively synthesize the this compound isomer. | Research on related isomers provides potential starting points for methodological development. nih.govacs.org |

| Functionalization | Difficulty in achieving regioselective placement of the ketone group at the C3 position without affecting other parts of the molecule. | Modern catalytic systems offer potential for improved control over reaction selectivity. mdpi.comresearchgate.net |

Emerging Opportunities for Novel Reactivity and Mechanistic Discoveries

The scarcity of research on this compound presents a fertile ground for new discoveries.

Novel Synthetic Strategies: There is a significant opportunity to adapt existing methods or develop new ones for the targeted synthesis of this compound. Potential avenues include:

Radical Cyclizations: Modern radical-based strategies are proving powerful for constructing challenging ring systems. rsc.orgresearchgate.net

Catalytic Tandem Reactions: Copper-catalyzed tandem amination/cyclization of functionalized allenynes has been used to create other functionalized azepines and could be adapted for this target. mdpi.com

Ring Expansion: Methods involving the ring expansion of substituted six-membered rings, like tetrahydropyrimidines, could be explored. rsc.org

Mechanistic Studies: The development of a novel synthesis would enable detailed mechanistic investigations. Understanding the reaction pathways, intermediates, and the factors controlling regioselectivity would be a valuable contribution to organic chemistry.

Exploring Unique Reactivity: The presence of a ketone, an amine, and a double bond within the flexible seven-membered ring suggests a rich and potentially unique reactivity profile for this molecule, opening doors to new chemical transformations.

Potential for Integration of this compound into Advanced Chemical Systems

Once a viable synthetic route is established, this compound could serve as a valuable building block in various advanced applications.

Medicinal Chemistry: Given the pharmacological importance of the azepine core, this compound could be a key intermediate for creating libraries of new molecules for drug discovery. tandfonline.comresearchgate.net The ketone functionality provides a convenient handle for derivatization to explore structure-activity relationships.

Materials Science: Nitrogen-containing heterocyclic compounds are integral to the development of functional materials. This azepinone derivative could be explored as a monomer or precursor for novel polymers or as a component in the design of new catalysts or molecular sensors.

Scaffold for Complex Synthesis: The combination of functional groups makes it an attractive scaffold for the synthesis of more complex, polycyclic natural products or designed molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,6,7-tetrahydro-1H-azepine |

Q & A

Q. What computational tools are effective in predicting the bioactivity of novel azepin-3-one analogs?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) or QSAR models can predict binding affinities to target proteins (e.g., GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition). Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, LogP) to prioritize analogs .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How should researchers address conflicting toxicity data for azepin-3-one derivatives?

- Methodological Answer : Conduct tiered toxicological assays:

- In silico : Use ProTox-II or LAZAR for preliminary hazard classification.

- In vitro : HepG2 or HEK293 cell viability assays.

- In vivo : Rodent studies (OECD guidelines) for acute/chronic toxicity.

Discrepancies may stem from metabolite profiles; employ LC-MS/MS to identify reactive intermediates .

Data Analysis and Publication

Q. What statistical methods are appropriate for analyzing dose-response data in azepin-3-one studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For multi-parametric datasets (e.g., cytotoxicity vs. solubility), apply principal component analysis (PCA) or partial least squares (PLS) regression. Ensure reproducibility with triplicate experiments and ANOVA .

Q. How can researchers effectively present spectroscopic and chromatographic data in publications?

- Methodological Answer :

- Figures : Overlay NMR/IR spectra of intermediates and final product.

- Tables : Summarize HPLC purity data, including retention times and peak areas.

- Supplementary Information : Provide raw spectral data (e.g., .JCAMP files) and chromatogram integration parameters. Tools like ChemDraw and MestReNova ensure professional formatting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.